3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a butoxybenzoate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method to synthesize tetrazoles is through the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The esterification can be achieved by reacting the tetrazole derivative with butoxybenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-tetrazol-1-yl)phenoxyacetic acid
- N-(3-(1H-tetrazol-1-yl)phenyl)benzamide
- 4-(1H-tetrazol-1-yl)benzoic acid hybrids
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate is unique due to its specific combination of a tetrazole ring with a butoxybenzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 3-butoxybenzoate |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-10-24-16-8-4-6-14(11-16)18(23)25-17-9-5-7-15(12-17)22-13-19-20-21-22/h4-9,11-13H,2-3,10H2,1H3 |
InChI Key |
JSUOMNGGAXQVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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